(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

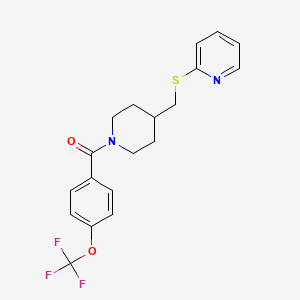

The compound “(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” features a piperidin-1-yl core linked to a 4-(trifluoromethoxy)phenyl group via a methanone bridge. A pyridin-2-ylthio-methyl substituent is attached to the piperidine ring, introducing a sulfur-containing heterocyclic moiety. This structure combines electron-withdrawing (trifluoromethoxy) and lipophilic (pyridine-thioether) groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2S/c20-19(21,22)26-16-6-4-15(5-7-16)18(25)24-11-8-14(9-12-24)13-27-17-3-1-2-10-23-17/h1-7,10,14H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGLDUXZHYOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a piperidine derivative under controlled conditions. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: : Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may have biological activity, making it useful in drug discovery and development.

Medicine: : It could be explored for its therapeutic properties, potentially leading to new treatments for various diseases.

Industry: : Its unique chemical properties may make it valuable in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Heterocycles : The pyridin-2-ylthio group introduces a sulfur atom, which may enhance metabolic stability compared to oxygen- or nitrogen-containing heterocycles (e.g., imidazopyridazine in Compound 72) .

- Linkers : The thioether linker in the target compound differs from amide or direct bonds in analogs, possibly influencing conformational flexibility and intermolecular interactions .

Physical and Electronic Properties

Table 2: Physicochemical Data Comparison

Key Observations :

- Higher melting points (e.g., 133–135°C for Compound 72) correlate with rigid fused-ring systems, whereas simpler structures (e.g., Compound 11) exhibit lower melting points .

- The trifluoromethoxy group in the target compound may reduce crystallinity compared to trifluoromethyl analogs due to increased steric hindrance .

Electronic and Pharmacological Implications

- Computational Insights: Substituent position and type (e.g., methyl vs. methoxy) significantly influence dipole moments and nonlinear optical (NLO) properties in methanone derivatives .

Biological Activity

The compound (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound consists of a piperidine ring substituted with a pyridin-2-ylthio group and a trifluoromethoxyphenyl group. The structural formula can be represented as follows:

The biological activity of this compound primarily involves the modulation of various biochemical pathways, which can be summarized as follows:

- Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cell signaling pathways associated with cancer progression and inflammation.

- Receptor Interaction : It may interact with neurotransmitter receptors, contributing to potential effects on neurological disorders.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of cancer cells by targeting specific signaling pathways.

- Anti-inflammatory Effects : The inhibition of kinases involved in inflammatory responses indicates potential use in treating inflammatory diseases.

- Neuroprotective Properties : Its interaction with neurotransmitter receptors may offer therapeutic benefits in neurological conditions.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits growth of cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Neuroprotective | Interacts with neurotransmitter receptors |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and lung cancer models.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research highlights the following findings regarding the compound's biological activity:

- In vitro Studies : The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties.

- Docking Studies : Molecular docking simulations revealed favorable binding interactions with target proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis typically involves coupling piperidine derivatives with aryl ketone precursors. For example, nucleophilic substitution between 4-(trifluoromethoxy)benzoyl chloride and a functionalized piperidine intermediate (e.g., 4-((pyridin-2-ylthio)methyl)piperidine) in anhydrous dichloromethane (DCM) under nitrogen atmosphere is a common approach . Optimization includes:

- Catalyst Screening : Use of bases like triethylamine (TEA) or NaOH to enhance nucleophilicity of intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve reaction rates and yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve ≥95% purity .

Monitor reaction progress via TLC or HPLC-MS to identify side products (e.g., unreacted thiols or acyl chlorides).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., pyridin-2-ylthio methyl group at C4 of piperidine) and assess purity. Key signals include:

- Trifluoromethoxy (-OCF3) resonance at ~3.3 ppm (1H) and 120-125 ppm (13C).

- Piperidine ring protons as multiplet clusters between δ 1.5–3.5 ppm .

- X-ray Crystallography : Single-crystal diffraction (using Bruker APEX2 systems) resolves stereochemistry and hydrogen bonding patterns. For example, the piperidine ring adopts a chair conformation, and the pyridinylthio moiety forms weak C–H···S interactions .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 413.12) and rule out fragmentation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent choice) or target specificity. Strategies include:

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Counter-Screen Assays : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .

- Solvent Controls : Replace DMSO with aqueous buffers (if solubility permits) to eliminate vehicle interference.

For example, if the compound shows IC50 variability in kinase inhibition assays, evaluate ATP concentration effects or co-factor dependencies .

Q. What strategies are used to analyze structure-activity relationships (SAR) given the compound’s trifluoromethoxy and pyridinylthio substituents?

- Methodological Answer :

- Fragment Replacement : Synthesize analogs replacing -OCF3 with -OCH3 or -CF3 to assess electronic effects on binding.

- Bioisosteric Substitution : Replace pyridin-2-ylthio with thiazole or benzothiazole to probe steric tolerance .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins. For instance, the trifluoromethoxy group may occupy hydrophobic pockets, while the pyridinylthio moiety engages in π-π stacking .

Validate predictions with in vitro assays and compare logP values (e.g., via HPLC) to correlate lipophilicity with activity .

Q. What are critical considerations for designing stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Thermal Stability : Store solid samples at 25°C, 40°C, and 60°C for 1–4 weeks. Use DSC/TGA to identify melting points and decomposition temperatures .

- pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) using shake-flask methods. The trifluoromethoxy group may reduce aqueous solubility, necessitating co-solvents (e.g., cyclodextrins) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.